Bis(4-nitrophenyl)phosphoric acid calcium salt
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Overview
Description
Bis(4-nitrophenyl)phosphoric acid calcium salt is a chemical compound with the molecular formula C₁₂H₁₁CaN₂O₈P and a molecular weight of 382.28 g/mol . It is known for its unique structure, which includes two 4-nitrophenyl groups attached to a phosphoric acid moiety, with calcium as the counterion. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of bis(4-nitrophenyl)phosphoric acid calcium salt typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl₃) to form bis(4-nitrophenyl)phosphoric acid, which is then neutralized with calcium hydroxide (Ca(OH)₂) to yield the calcium salt . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Bis(4-nitrophenyl)phosphoric acid calcium salt undergoes various chemical reactions, including:
Common reagents used in these reactions include water, hydrogen gas, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Bis(4-nitrophenyl)phosphoric acid calcium salt is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl)phosphoric acid calcium salt involves its interaction with enzymes and other biological molecules. The compound’s phosphate ester moiety can be hydrolyzed by phosphatases, leading to the release of 4-nitrophenol, which can be detected spectrophotometrically . This property makes it useful in enzyme assays and studies of enzyme kinetics.
Comparison with Similar Compounds
Bis(4-nitrophenyl)phosphoric acid calcium salt can be compared with other phosphate esters such as:
Bis(4-nitrophenyl)phosphate: Similar structure but without the calcium counterion.
Di-p-nitrophenyl phosphate: Another phosphate ester with similar reactivity but different applications.
Phenyl phosphate esters: A broader class of compounds with varying substituents on the phenyl ring.
The uniqueness of this compound lies in its specific structure and the presence of the calcium ion, which can influence its solubility and reactivity in different environments .
Properties
IUPAC Name |
calcium;bis(4-nitrophenyl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H9N2O8P.Ca/c2*15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h2*1-8H,(H,19,20);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNXWRPLOWKPA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16CaN4O16P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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